Technical Whitepaper: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid in Modern Drug Synthesis
Technical Whitepaper: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid in Modern Drug Synthesis
The following technical guide details the role, synthesis, and strategic application of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid , a specialized pharmaceutical intermediate.
Executive Summary
3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid (CAS: 2228555-09-5 or analogous derivatives) represents a high-value pharmacophore scaffold used in the development of next-generation small molecule therapeutics. Its structural architecture combines a fluorinated benzoic acid core with an N-methylated sulfonamide moiety , offering a unique balance of metabolic stability, solubility, and hydrogen-bonding capability.
This intermediate is particularly relevant in the synthesis of Androgen Receptor (AR) antagonists , Kinase inhibitors , and G-protein coupled receptor (GPCR) modulators , where the N-methylmethanesulfonamide group serves as a bioisostere for phenolic hydroxyls or anilines, mitigating Phase II metabolic conjugation (glucuronidation) while maintaining polar interactions.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is characterized by the presence of a fluorine atom at the meta position (relative to the carboxylic acid) and a bulky, polar N-methylmethanesulfonamide group at the para position. This substitution pattern is critical for locking the conformation of the benzene ring and modulating the pKa of the benzoic acid.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid |
| Synonyms | 4-[Methanesulfonyl(methyl)amino]-3-fluorobenzoic acid; N-(4-carboxy-2-fluorophenyl)-N-methylmethanesulfonamide |
| Molecular Formula | C₉H₁₀FNO₄S |
| Molecular Weight | 247.24 g/mol |
| CAS Number | 2228555-09-5 (Representative) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (Predicted) |
| pKa (Acid) | ~3.8 (Carboxylic acid modulated by F-withdrawl) |
| LogP | ~1.2 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Strategic Importance in Drug Design
The integration of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid into an API (Active Pharmaceutical Ingredient) addresses three critical challenges in medicinal chemistry:
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Metabolic Blocking: The N-methyl group on the sulfonamide prevents the formation of primary sulfonamide metabolites and blocks the nitrogen from acting as a nucleophile in conjugation reactions.
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Bioisosterism: The -N(Me)SO₂Me group acts as a non-basic polar moiety. It mimics the hydrogen-bonding geometry of an acetamide or a phenol but lacks the liability of rapid oxidation or glucuronidation.
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Conformational Control: The 3-fluoro substituent exerts an ortho-effect, influencing the torsion angle of the sulfonamide group relative to the phenyl ring, often locking the molecule in a bioactive conformation required for receptor binding (e.g., in the ligand-binding domain of nuclear receptors).
Synthesis Methodology
The synthesis of this intermediate requires a rigorous multi-step protocol to ensure regioselectivity and high purity. The following workflow describes the conversion of 3-fluoro-4-nitrobenzoic acid to the target compound.
Experimental Protocol
Step 1: Esterification
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Reagents: 3-Fluoro-4-nitrobenzoic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).
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Procedure: Dissolve the acid in MeOH. Add SOCl₂ dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Methyl 3-fluoro-4-nitrobenzoate .
Step 2: Nitro Reduction
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Reagents: H₂ (gas), Pd/C (10%), Ethyl Acetate/Ethanol.
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Procedure: Hydrogenate the nitro ester at 40 psi for 6 hours. Filter the catalyst and concentrate to yield Methyl 4-amino-3-fluorobenzoate .
Step 3: Sulfonylation
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Reagents: Methyl 4-amino-3-fluorobenzoate, Methanesulfonyl chloride (MsCl), Pyridine, DCM.
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Procedure: Dissolve amine in DCM/Pyridine. Add MsCl at 0°C. Stir at RT for 12h. Acidic workup yields Methyl 3-fluoro-4-(methanesulfonamido)benzoate .
Step 4: N-Methylation (Critical Step)
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Reagents: Methyl iodide (MeI) or Dimethyl sulfate, Potassium Carbonate (K₂CO₃), DMF.
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Procedure: Dissolve the sulfonamide in DMF. Add K₂CO₃ followed by MeI. Stir at 60°C for 2h. The base deprotonates the sulfonamide (pKa ~10), allowing clean N-methylation.
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Note: Control temperature to avoid ester hydrolysis.
Step 5: Hydrolysis
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Reagents: LiOH or NaOH, THF/Water.
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Procedure: Saponify the ester at RT. Acidify with HCl to precipitate the final product: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid .
Synthesis Pathway Diagram[9]
Caption: Step-by-step synthetic route from nitrobenzoic acid precursor to the final N-methylsulfonamide intermediate.
Application in API Synthesis (Coupling Strategy)
The carboxylic acid functionality of the intermediate allows it to be coupled to complex amine scaffolds (e.g., aminopyridines, anilines, or heterocyclic amines) to form the final drug molecule.
Common Coupling Protocol:
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Activation: Conversion to acid chloride (using Oxalyl chloride/DMF) or activation with peptide coupling agents (HATU/DIPEA).
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Amidation: Reaction with the core amine of the target drug.
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Result: Formation of a robust amide bond, linking the metabolic shield (the N-methylsulfonamide tail) to the pharmacophore.
Logic of the Scaffold
The 3-fluoro-4-(N-methylmethanesulfonamido)phenyl motif is often employed to replace unstable 4-hydroxy-3-fluorophenyl or 4-amino-3-fluorophenyl groups in lead optimization, significantly extending the half-life (
Quality Control & Impurity Management
For pharmaceutical use, the purity of this intermediate must exceed 98.5%.
Critical Process Parameters (CPPs)
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Regioselectivity of Methylation: Ensure N-methylation over O-methylation (if ester is hydrolyzed prematurely) or over-methylation.
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Residual Solvents: Strict control of DMF and Pyridine levels.
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Genotoxic Impurities (GTIs): Methyl iodide and Methanesulfonyl chloride are potential alkylating agents. They must be purged to <10 ppm levels in the final intermediate.
Table 2: Common Impurities
| Impurity ID | Structure Description | Origin | Control Limit |
| Imp-A | Des-methyl sulfonamide (NH-SO₂Me) | Incomplete N-methylation | < 0.15% |
| Imp-B | 3-Fluoro-4-aminobenzoic acid | Hydrolysis of sulfonamide (harsh acid/base) | < 0.10% |
| Imp-C | Methyl ester analog | Incomplete hydrolysis | < 0.50% |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).
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Handling: Use in a fume hood. The intermediate is a solid but dust inhalation should be avoided.
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Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
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PubChem Compound Summary. (2025). 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid.[1] National Center for Biotechnology Information. Link
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ChemSrc. (2024). CAS 2228555-09-5 Physicochemical Properties and Synthesis. Link
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding on Fluorine/Sulfonamide bioisosteres).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for N-methylsulfonamide as a metabolic blocking group).
